
N-(2-(Dimethylamino)ethyl)-4-acridinecarboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/AR7622700 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals to recognize and control workplace chemical hazards .
Analyse Chemischer Reaktionen
NIOSH/AR7622700 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
NIOSH/AR7622700 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, NIOSH/AR7622700 could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in manufacturing processes or as a component in specialized products .
Vergleich Mit ähnlichen Verbindungen
NIOSH/AR7622700 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar functional groups. For example, compounds such as manganese compounds, tellurium compounds, and inorganic tin compounds are listed in the NIOSH Pocket Guide to Chemical Hazards and may share some similarities with NIOSH/AR7622700 . the specific properties and applications of NIOSH/AR7622700 may differ, making it unique in its own right.
Eigenschaften
CAS-Nummer |
89458-99-1 |
|---|---|
Molekularformel |
C18H21Cl2N3O |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H19N3O.2ClH/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15;;/h3-9,12H,10-11H2,1-2H3,(H,19,22);2*1H |
InChI-Schlüssel |
WFAUJCPSRLMTBB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


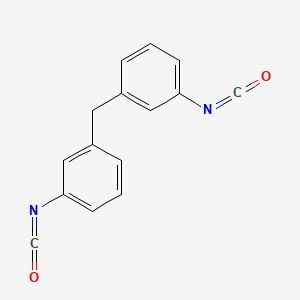
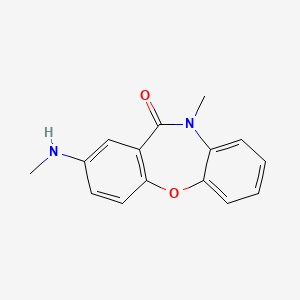
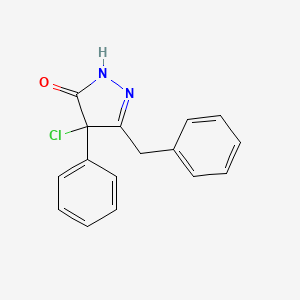
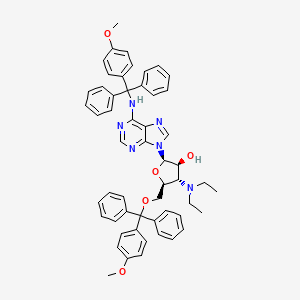
acetic acid](/img/structure/B12802654.png)
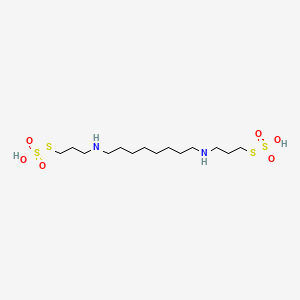
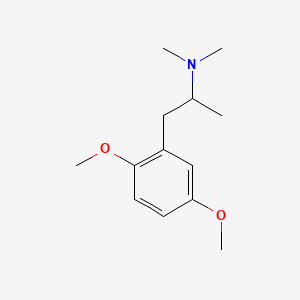

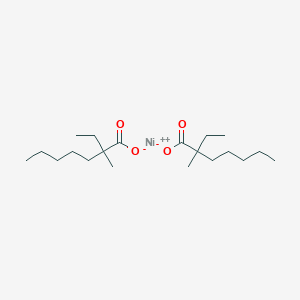
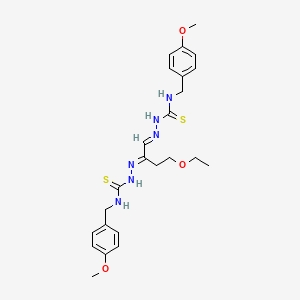
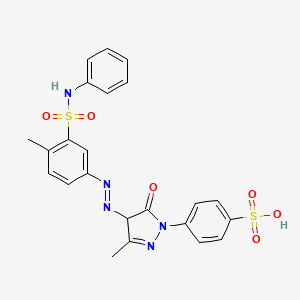
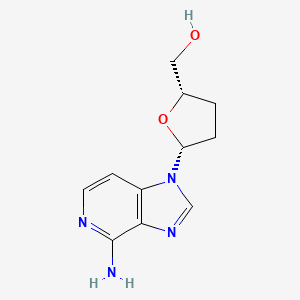
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)

